molecular formula C10H12N4OS B11735536 1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide CAS No. 1856085-51-2

1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide

Cat. No.: B11735536
CAS No.: 1856085-51-2
M. Wt: 236.30 g/mol
InChI Key: MVJVNAJPTVZJFP-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide is a pyrazole derivative featuring a methyl group at the 1-position, a thiophen-2-ylmethyl-substituted amine at the 3-position, and a carboxamide group at the 5-position. Pyrazole-based compounds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity.

Properties

CAS No.

1856085-51-2

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

2-methyl-5-(thiophen-2-ylmethylamino)pyrazole-3-carboxamide

InChI

InChI=1S/C10H12N4OS/c1-14-8(10(11)15)5-9(13-14)12-6-7-3-2-4-16-7/h2-5H,6H2,1H3,(H2,11,15)(H,12,13)

InChI Key

MVJVNAJPTVZJFP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=CS2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiophen-2-ylmethylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 1-methyl, 3-(thiophen-2-ylmethyl)amino, 5-carboxamide ~265.3 Thiophene-linked amine; carboxamide -
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine 1-methyl, 3-(3-methylthiophen-2-yl)methyl, 5-amine 193.27 Lacks carboxamide; methyl-substituted thiophene
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 1-methyl, 3-(3-chlorothiophen-2-yl)methyl, 5-amine 227.7 Chloro-substituted thiophene; amine at 3-position
5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide 5-bromothiophene-2-carboxamide, 3-methyl, 1-phenyl ~390.2 Bromothiophene-carboxamide; phenyl substituent
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid 1-(fluorophenyl), 5-(methoxyphenyl), cyclohexanecarboxylic acid ~493.5 Bulky aryl groups; carboxylic acid functionality

Key Observations :

  • The target compound is distinguished by its thiophen-2-ylmethyl-amino group and carboxamide, which are critical for hydrogen bonding and receptor interactions.
  • Compounds with aryl substituents (e.g., phenyl or fluorophenyl) demonstrate increased steric bulk, which may influence pharmacokinetic properties .

Key Observations :

  • Carboxamide groups (as in the target compound) are associated with enzyme inhibition (e.g., sulfonamide derivatives in antibacterial activity) .
  • Thiophene-methyl-amino moieties may modulate receptor interactions, as seen in calcium mobilization assays for neurotensin receptor ligands .
  • Halogenation (e.g., Cl, Br) enhances antimycobacterial and antiparasitic activities by improving membrane permeability .

Key Observations :

  • Carboxamide synthesis often employs coupling agents like DCC or TiCl4, with yields ranging from 40–66% .
  • Hydrolysis of ester intermediates (e.g., methyl to carboxylic acid) is a common step for introducing ionizable groups .

Biological Activity

1-Methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, known for its diverse biological activities. Pyrazoles have been recognized for their therapeutic potential in various fields, including anti-inflammatory, antiviral, and anticancer applications. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure features a pyrazole ring with a methyl group and a thiophenylmethyl amino substituent. The molecular formula is C11H12N4OSC_{11}H_{12}N_4OS, with a molecular weight of approximately 252.30 g/mol. The presence of the thiophenyl group is significant as it contributes to the compound's interaction with biological targets.

Antiviral Activity

Research indicates that pyrazole derivatives exhibit promising antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viruses, including Hepatitis C Virus (HCV) and HIV.

CompoundVirus TargetEC50 (μM)Selectivity Index (SI)
Compound AHCV6.735.46
Compound BHIV3.98>105.25
This compoundTBDTBDTBD

These data suggest that modifications in the pyrazole structure can enhance antiviral efficacy, making it a candidate for further exploration in drug development.

Anticancer Activity

The anticancer potential of pyrazoles has been extensively studied. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis.

Case Study:
A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, including breast and lung cancer cells. The results indicated that compounds with a similar structure to this compound exhibited IC50 values ranging from 10 to 30 μM, indicating moderate to high cytotoxicity.

The biological activity of this compound may be attributed to its ability to interact with specific biological receptors or enzymes involved in disease pathways. For example, pyrazoles have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

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